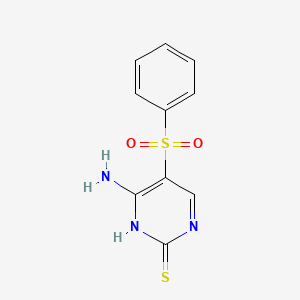
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidines are a class of organic compounds with a two-ring structure, which includes several important biomolecules like thymine, cytosine, and uracil found in DNA and RNA . The compound you’re asking about, “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione”, is a derivative of pyrimidine, which means it has been chemically modified .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by a bicyclic ring containing nitrogen atoms . The specific structure of “4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on the specific functional groups present in the molecule .Scientific Research Applications
Spectroscopic Identification and Synthesis
A study focused on the synthesis of pyrimidine-2-thione derivatives, highlighting a route to creating compounds with potential antifolate properties. These derivatives were synthesized via two different spacers, elucidating their structures through spectroscopic methods like FTIR and NMR, suggesting a broad application in medicinal chemistry and drug design (M. J. Mohammed, Ahmed Ahmed, & F. Abachi, 2016).
Reactions with Amines and Thiols
Another research explored the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, leading to the formation of various addition products. This study provides insights into the reactivity of pyrimidine derivatives, which could be valuable in the development of novel organic compounds with specific functional groups (I. Čikotienė et al., 2007).
Antimicrobial Evaluation
Research on pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was conducted, revealing that some derivatives exhibit antimicrobial activity exceeding that of reference drugs. This suggests potential applications in developing new antimicrobial agents (Amani M. R. Alsaedi, T. Farghaly, & M. Shaaban, 2019).
Synthesis and Characterization
A study detailed the synthesis of novel dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, indicating their potential in exhibiting various pharmacological properties such as antiviral, antibacterial, antitumor, and anti-inflammatory effects. This work underscores the significance of pyrimidine derivatives in therapeutic applications (Z. Önal, Hacer Ceran, & E. Şahin, 2008).
Synthetic Approaches to Derivatives
A convenient synthetic approach was described for producing derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs, providing a pathway to thiazoline and thiodiazolidine structures fused with the 4-pyrimidone system. This highlights the versatility of these compounds in synthesizing complex heterocyclic structures (S. V. Slivchuk, V. Brovarets, & B. S. Drach, 2008).
Future Directions
properties
IUPAC Name |
6-amino-5-(benzenesulfonyl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c11-9-8(6-12-10(16)13-9)17(14,15)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCSCHIGMCRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC(=S)N=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(phenylsulfonyl)pyrimidine-2(1H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

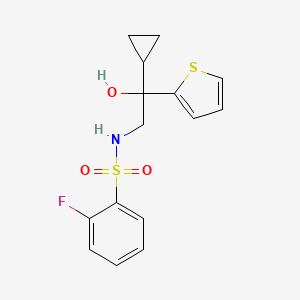
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
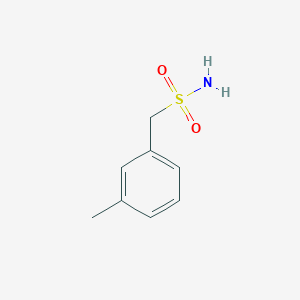
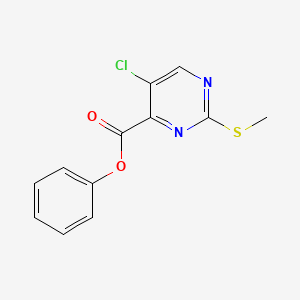
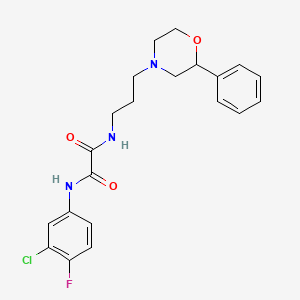
![1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2452843.png)
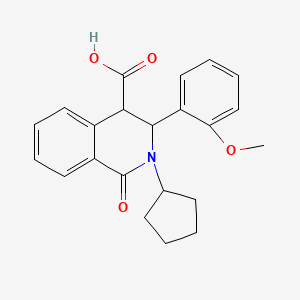
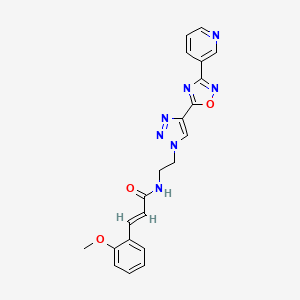
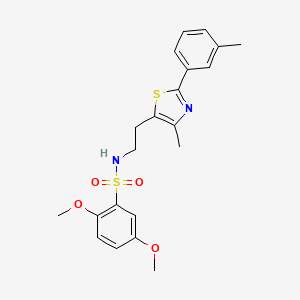
![N-(3,4-dimethoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2452848.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2452852.png)
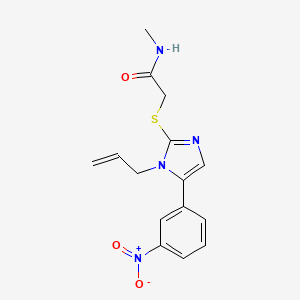
![ethyl 2-(2-(thiophen-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2452856.png)
![2-(1-((2,2-dichlorocyclopropyl)methyl)-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B2452857.png)